tert-Butyl carbamate

Overview

Description

tert-Butyl carbamate (Boc-carbamate) is a widely used protecting group in organic synthesis, particularly for amines. Its stability under basic and nucleophilic conditions, coupled with its ease of removal under acidic conditions, makes it indispensable in peptide synthesis and pharmaceutical intermediate preparation . Derivatives of this compound are tailored with diverse substituents to modulate reactivity, solubility, and biological activity. For example, tert-ButylN-Hydroxycarbamate (N-Boc-hydroxylamine) is utilized in the synthesis of hydroxylamine derivatives, confirmed by X-ray crystallography and NMR spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process typically involves the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl carbamate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, nickel or rhodium catalysts.

Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives, such as tert-butylamine.

Substitution: Substituted carbamates and other derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Palladium-Catalyzed Reactions:

tert-Butyl carbamate serves as an important reagent in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected amines. This method allows for the efficient functionalization of aryl halides at room temperature, making it a valuable tool for organic chemists. For instance, it has been used to synthesize tetrasubstituted pyrroles, which are significant in various chemical applications due to their structural diversity and biological activity .

Amidation Reactions:

The compound is also utilized in amidation reactions involving aryl halides. Research has demonstrated its effectiveness in facilitating these reactions under mild conditions, contributing to the development of new synthetic methodologies . The ability to conduct these reactions at room temperature enhances its appeal for practical applications in synthetic organic chemistry.

Pharmaceutical Applications

Anti-Inflammatory Activity:

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For example, a series of substituted benzamido phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using an in vivo model. The results indicated promising inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . This suggests that this compound derivatives may have potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects:

In another study, a derivative of this compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, indicating its potential role in neurodegenerative disease research. The compound was shown to reduce TNF-α levels and free radicals, which are associated with neuroinflammation . This positions this compound as a candidate for further exploration in Alzheimer's disease research.

Material Science Applications

Chiral Stationary Phases:

this compound has been employed in developing chiral stationary phases for chromatography. These phases are crucial for separating enantiomers in pharmaceutical compounds, enhancing the efficiency of drug development processes . The utilization of small molecules like this compound aids in achieving high-resolution separations necessary for enantiomeric purity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the formation of a tert-butyl cation under acidic conditions, which can be easily removed to regenerate the free amine. The compound’s stability and reactivity make it an ideal protecting group in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl carbamate derivatives are modified by substituting the carbamate nitrogen with aromatic, aliphatic, or heterocyclic groups. Key examples include:

Key Observations :

- Aromatic Substitutions : Bromophenyl (CAS 131818-17-2) and biphenyl derivatives (CAS 1426129-50-1) enhance rigidity and enable Suzuki-Miyaura cross-coupling reactions .

- Amino-Functionalized Derivatives: Compounds like tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (95% purity) are pivotal in drug discovery due to their amine reactivity .

- Hydroxy/Aliphatic Chains: tert-Butyl (3-oxopropyl)carbamate (97% purity) serves as a ketone precursor for reductive amination, as demonstrated in the synthesis of isopinocampheylamine derivatives .

Physicochemical and Spectral Properties

- NMR Data :

- Stability: Boc groups in derivatives like tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS 1266119-48-5) remain stable during nucleophilic substitutions but cleave under TFA .

Biological Activity

tert-Butyl carbamate (Boc) is a versatile compound widely utilized in organic synthesis and medicinal chemistry. Its biological activity has garnered significant interest due to its potential therapeutic applications. This article explores the biological activities associated with this compound, highlighting its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

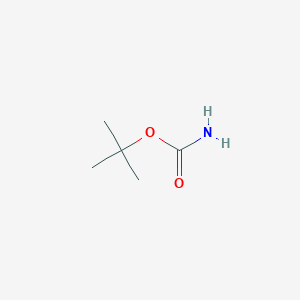

This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The general structure can be represented as follows:

The stability and reactivity of the carbamate group enhance the compound's biological profile, making it an attractive candidate for drug development.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anti-inflammatory properties. For example, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin, with some compounds achieving over 54% inhibition within 12 hours post-administration .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | % Inhibition | Comparable Drug |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 54.130 | Indomethacin |

| 4b | 39.021 | Indomethacin |

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. A study synthesized novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluated their antimicrobial activities. Among the tested compounds, several displayed potent antibacterial effects against various strains, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 6b | Antibacterial | 12 |

| 6e | Antifungal | 15 |

| 6g | Antiviral | 20 |

3. Anticancer Activity

The incorporation of the carbamate group into drug structures has been shown to enhance anticancer activity. For instance, modifications of natural products like betulinic acid with imidazole and triazole carbamate derivatives resulted in compounds that were significantly more potent than their parent structures, demonstrating improved efficacy against cancer cell lines .

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with specific biological targets. In silico docking studies have been employed to elucidate the binding modes of these compounds to enzymes such as cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses . The structural modifications made to the carbamate moiety can significantly influence its interaction with biological targets, enhancing its therapeutic potential.

Case Studies

Several case studies highlight the successful application of this compound derivatives in therapeutic settings:

- Anti-inflammatory Study : A series of synthesized compounds demonstrated significant anti-inflammatory effects in animal models, paving the way for further clinical evaluations.

- Antimicrobial Research : Compounds derived from this compound showed effectiveness against resistant bacterial strains, suggesting their potential role in addressing antibiotic resistance.

- Cancer Therapeutics : The modification of existing anticancer drugs with carbamate groups led to enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how can reaction efficiency be optimized?

Answer: tert-Butyl carbamates are typically synthesized via carbamate formation using tert-butoxycarbonyl (BOC) protecting groups. A general protocol involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane or THF . Optimization strategies include:

- Temperature control : Room temperature (20–25°C) for most reactions, though elevated temperatures (40–50°C) may accelerate sluggish reactions.

- Solvent selection : Use anhydrous conditions to prevent Boc group hydrolysis.

- Catalysis : DMAP (4-dimethylaminopyridine) can enhance reactivity for sterically hindered amines .

For example, tert-butyl (4-bromophenyl)carbamate is synthesized via Boc protection of 4-bromoaniline under mild conditions .

Q. Q2. How should researchers handle tert-butyl carbamates to ensure stability during storage and experimentation?

Answer: Key guidelines include:

- Storage : Keep at room temperature in airtight containers, protected from moisture and light. Avoid prolonged exposure to acidic/basic environments .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in well-ventilated areas to avoid inhalation of dust or vapors .

- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high temperatures (>100°C), which may cleave the Boc group or degrade the compound .

Advanced Research Questions

Q. Q3. How can diastereoselective synthesis be achieved using tert-butyl carbamates in complex heterocyclic systems?

Answer: Diastereoselectivity is often controlled by steric and electronic effects of the Boc group. For example:

- Intramolecular α-amidoalkylation : Garcia et al. demonstrated that tert-butyl carbamates facilitate stereoselective cyclization in imidazole derivatives via hydrogen-bond-directed transition states .

- Chiral auxiliaries : Use Boc-protected amino alcohols (e.g., tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) to induce asymmetry in nucleophilic additions .

- Crystallography : Analyze hydrogen-bonding patterns (e.g., N–H···O interactions) in crystal structures to rationalize selectivity .

Q. Q4. What methodologies are recommended for analyzing contradictory stability data of tert-butyl carbamates under varying pH and temperature conditions?

Answer: Contradictions arise from differences in substituent effects and experimental setups. A systematic approach includes:

pH-dependent stability assays :

- Acidic conditions (pH < 1) : Rapid Boc cleavage at 100°C (e.g., HCl/dioxane) .

- Neutral/basic conditions (pH 7–12) : Stability increases, with hydrolysis requiring prolonged heating .

Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., tert-butyl carbamates degrade at ~200°C) .

Comparative studies : Contrast derivatives (e.g., tert-butyl (4-chlorophenethyl)carbamate vs. tert-butyl (4-bromophenyl)carbamate) to identify substituent-specific trends .

Q. Q5. How can tert-butyl carbamates be utilized as intermediates in multicomponent reactions (MCRs) for drug discovery?

Answer: Boc-protected amines serve as masked nucleophiles in MCRs. Examples include:

- Ugi reaction : tert-Butyl (2-(benzylamino)ethyl)carbamate reacts with aldehydes, isocyanides, and carboxylic acids to generate peptide-like scaffolds .

- Deprotection-functionalization sequences : After MCRs, Boc removal (e.g., TFA/CH₂Cl₂) yields primary amines for further coupling (e.g., amidation, Suzuki-Miyaura cross-coupling) .

- Case study : tert-Butyl ((R)-4-oxo-4-(trifluoromethyltriazolopyrazinyl)butan-2-yl)carbamate was used to synthesize kinase inhibitors via sequential deprotection and alkylation .

Q. Q6. What strategies resolve discrepancies in toxicity profiles of tert-butyl carbamates across studies?

Answer: Discrepancies often stem from impurity profiles or assay variability. Mitigation strategies:

- Purity validation : Use HPLC/LC-MS to confirm ≥95% purity, as contaminants (e.g., residual amines) may skew toxicity results .

- In vitro assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

- Ecotoxicology : Follow OECD guidelines for biodegradation and bioaccumulation testing, as data gaps exist for many derivatives .

Q. Methodological Resources

Key Stability Data (Adapted from Green & Wuts, 1999 )

| Condition | Stability Outcome |

|---|---|

| pH < 1, 100°C | Rapid deprotection (<1 hr) |

| pH = 1, RT | Stable for >24 hr |

| pH = 9–12, 100°C | Partial hydrolysis (24–48 hr) |

Properties

IUPAC Name |

tert-butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDJXLFVYVEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195265 | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-19-5 | |

| Record name | 1,1-Dimethylethyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4248-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4248-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVU23ZNR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.